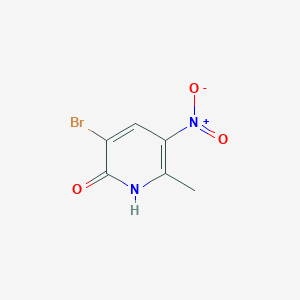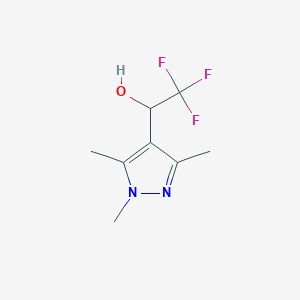
5-Chloro-2-(pyrrolidin-3-yloxy)pyridine
Overview
Description
5-Chloro-2-(pyrrolidin-3-yloxy)pyridine is a chemical compound with the CAS Number: 462114-38-1 . It has a molecular weight of 198.65 and is solid in its physical form . The IUPAC name for this compound is 5-chloro-2-(3-pyrrolidinyloxy)pyridine .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-(pyrrolidin-3-yloxy)pyridine is 1S/C9H11ClN2O/c10-7-1-2-9(12-5-7)13-8-3-4-11-6-8/h1-2,5,8,11H,3-4,6H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Chloro-2-(pyrrolidin-3-yloxy)pyridine is a solid compound . It has a molecular weight of 198.65 .Scientific Research Applications
Drug Discovery
The compound “5-Chloro-2-(pyrrolidin-3-yloxy)pyridine” is part of the pyrrolidine class of compounds, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Antiproliferative Activity
A series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-ones derivatives, which include “5-Chloro-2-(pyrrolidin-3-yloxy)pyridine”, have been developed as potent inhibitors of mutant EGFR/BRAF pathways with antiproliferative activity . These compounds have shown significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM .
EGFR Inhibition
Compounds including “5-Chloro-2-(pyrrolidin-3-yloxy)pyridine” have been tested for EGFR inhibition, with IC50 values ranging from 68 nM to 89 nM . The most potent derivative was found to be the m-piperidinyl derivative, with an IC50 value of 68 nM, which was 1.2-fold more potent than erlotinib (IC50 = 80 nM) .
Anti-BRAF V600E Activity
All the tested compounds including “5-Chloro-2-(pyrrolidin-3-yloxy)pyridine” had higher anti-BRAF V600E activity than the reference erlotinib but were less potent than vemurafenib . Compound 3e had the most potent activity .
Stereogenicity of Carbons
One of the most significant features of the pyrrolidine ring, which includes “5-Chloro-2-(pyrrolidin-3-yloxy)pyridine”, is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of the studied compounds, including “5-Chloro-2-(pyrrolidin-3-yloxy)pyridine”, has been investigated . The influence of steric factors on biological activity has been described .
properties
IUPAC Name |
5-chloro-2-pyrrolidin-3-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-7-1-2-9(12-5-7)13-8-3-4-11-6-8/h1-2,5,8,11H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAKIURVSAVKQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(pyrrolidin-3-yloxy)pyridine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-[3-(Trifluoromethyl)phenyl]cyclohexyl}methanamine](/img/structure/B1453707.png)
![2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid](/img/structure/B1453709.png)


![[2-(2,4-Dichlorophenyl)phenyl]methanamine](/img/structure/B1453715.png)






